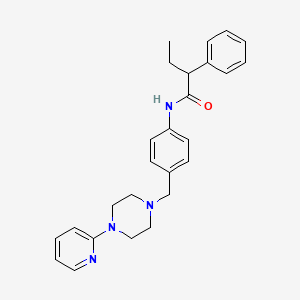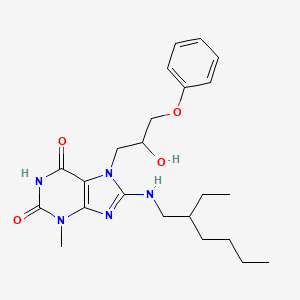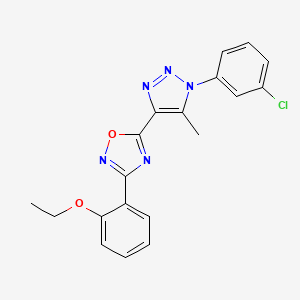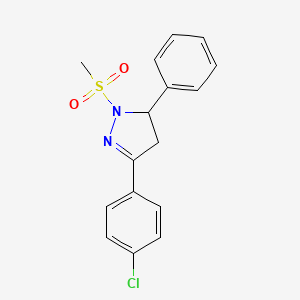
2-fenil-N-(4-((4-(piridin-2-il)piperazin-1-il)metil)fenil)butanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide" is a synthetic molecule that appears to be structurally related to a class of compounds with various biological activities. The provided papers discuss the synthesis, molecular structure, and biological activities of similar compounds, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted anilines with 4-chlorobutanoyl chloride in an aqueous basic medium to produce electrophiles, which are then coupled with substituted piperazines to yield the final butanamide derivatives . This method suggests a possible synthetic route for the compound of interest, which may involve similar intermediates and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data, along with CHN analysis . These techniques are essential for confirming the identity and purity of the synthesized compounds and would be applicable for analyzing the molecular structure of "2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide".
Chemical Reactions Analysis
The compounds similar to the one have been evaluated for their biological activities, which include inhibitory potential against enzymes like tyrosinase and potential anticonvulsant activities . These activities are likely a result of the compounds' ability to interact with biological targets, which can be studied through molecular docking and dynamic simulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their vibrational spectra, HOMO-LUMO analysis, and molecular electrostatic potential (MEP) . These properties are crucial for understanding the reactivity and interaction of the compound with biological targets. The MEP, in particular, can indicate regions of the molecule that are prone to nucleophilic or electrophilic attack, which is valuable for predicting reactivity patterns .
Relevant Case Studies
Case studies involving the biological evaluation of these compounds have shown that they possess activities such as tyrosinase inhibition, which could lead to depigmentation effects, and anticonvulsant properties, which are relevant for the treatment of epilepsy . The in vivo efficacy of these compounds has been demonstrated in models such as zebrafish for pigmentation studies and mice for seizure models . These case studies provide a framework for the potential application of "2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide" in therapeutic settings.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado las propiedades antivirales de los derivados del indol. Por ejemplo:
Actividad antiviral
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide, is a complex molecule that may interact with multiple targets. It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have been found to inhibit the activity of certain enzymes, such as tyrosine kinases . This suggests that 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide might interact with its targets through a similar mechanism, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound might also affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Similar compounds have been found to exhibit significant activity against certain diseases , suggesting that this compound might also have potent biological effects.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of Mycobacterium tuberculosis.
Cellular Effects
It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that 2-phenyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)butanamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-phenyl-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O/c1-2-24(22-8-4-3-5-9-22)26(31)28-23-13-11-21(12-14-23)20-29-16-18-30(19-17-29)25-10-6-7-15-27-25/h3-15,24H,2,16-20H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKKRCNIXOFJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)



![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide](/img/structure/B2500109.png)

![4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2500112.png)
![8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500113.png)
